molecular formula C8H11BrN2 B13963964 2-(1-bromoethyl)-1-cyclopropyl-1H-imidazole

2-(1-bromoethyl)-1-cyclopropyl-1H-imidazole

Cat. No.: B13963964
M. Wt: 215.09 g/mol
InChI Key: FHNLJYKTJXYBKX-UHFFFAOYSA-N
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Description

2-(1-Bromoethyl)-1-cyclopropyl-1H-imidazole is an organic compound that features a cyclopropyl group attached to an imidazole ring, with a bromoethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-bromoethyl)-1-cyclopropyl-1H-imidazole typically involves the reaction of 1-cyclopropyl-1H-imidazole with a bromoethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Bromoethyl)-1-cyclopropyl-1H-imidazole can undergo various chemical reactions, including:

    Nucleophilic Substitution (SN2): The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Elimination (E2): Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions, leading to the formation of different oxidation states.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Elimination: Strong bases such as sodium hydride or potassium tert-butoxide in solvents like tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Formation of substituted imidazoles.

    Elimination: Formation of alkenes.

    Oxidation and Reduction: Formation of various oxidized or reduced imidazole derivatives.

Scientific Research Applications

2-(1-Bromoethyl)-1-cyclopropyl-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-bromoethyl)-1-cyclopropyl-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The bromoethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Bromoethylbenzene: Similar in having a bromoethyl group but differs in the aromatic ring structure.

    2-(1-Bromoethyl)-2-ethyl-1,3-dioxolane: Shares the bromoethyl group but has a different cyclic structure.

    2-(2-Bromoethyl)-1,3-dioxane: Similar in having a bromoethyl group but with a different ring system.

Uniqueness

2-(1-Bromoethyl)-1-cyclopropyl-1H-imidazole is unique due to the presence of both a cyclopropyl group and an imidazole ring, which imparts distinct chemical and biological properties. The combination of these structural features makes it a valuable compound for various research applications.

Properties

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

2-(1-bromoethyl)-1-cyclopropylimidazole

InChI

InChI=1S/C8H11BrN2/c1-6(9)8-10-4-5-11(8)7-2-3-7/h4-7H,2-3H2,1H3

InChI Key

FHNLJYKTJXYBKX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CN1C2CC2)Br

Origin of Product

United States

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